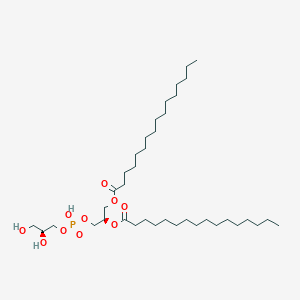

PG(16:0/16:0)

Beschreibung

Overview of Phospholipid Classes and Their Biological Significance

Phospholipids are a class of lipids that are major components of all cell membranes. wikipedia.org They are amphipathic molecules, meaning they possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. byjus.comstudymind.co.uk This dual nature drives them to form lipid bilayers in aqueous environments, creating a semi-permeable barrier that delineates the cell from its external environment and compartmentalizes intracellular organelles. wikipedia.orgstudymind.co.uk

The biological significance of phospholipids extends beyond their structural role. They are involved in a myriad of cellular processes, including:

Cell signaling: Phospholipids can act as signaling molecules or as precursors for secondary messengers. byjus.comstudymind.co.uk

Membrane fluidity: The composition of fatty acid chains in phospholipids influences the fluidity and flexibility of cell membranes, which is crucial for various cellular functions. metwarebio.com

Protein anchoring: They can anchor proteins to the cell membrane. byjus.com

Metabolic processes: Phospholipids are integral to processes such as the electron transport chain in mitochondria and the absorption of fats from the intestine. byjus.com

There are two main classes of phospholipids: glycerophospholipids and sphingophospholipids. byjus.com Glycerophospholipids, the more abundant type in biological membranes, are built upon a glycerol backbone. byjus.com

Defining the Chemical Structure of Phosphatidylglycerol (PG)

Phosphatidylglycerol (PG) is a member of the glycerophospholipid class. lipotype.com Its fundamental structure consists of a glycerol 3-phosphate backbone. wikipedia.org Two fatty acid chains are attached to the first and second carbon atoms (sn-1 and sn-2 positions) of the glycerol backbone through ester linkages. lipotype.comwikipedia.org The head group, a second glycerol molecule, is linked to the phosphate group. lipotype.comwikipedia.org This head group gives PG its characteristic properties and name. At physiological pH, the phosphate group is negatively charged, making PG an anionic phospholipid. lipoid.com

The biosynthesis of PG is a multi-step enzymatic process that begins with phosphatidic acid. wikipedia.org This precursor is converted to CDP-diacylglycerol, which then reacts with glycerol-3-phosphate to form phosphatidylglycerol phosphate. wikipedia.org The final step involves the dephosphorylation of phosphatidylglycerol phosphate to yield phosphatidylglycerol. wikipedia.org

Specificity of PG(16:0/16:0) Molecular Species: Dipalmitoyl Phosphatidylglycerol

The notation PG(16:0/16:0) specifies a particular molecular species of phosphatidylglycerol. This compound is more formally known as 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol, often abbreviated as DPPG. caymanchem.com The numbers in the parentheses indicate the acyl chains attached to the glycerol backbone.

Acyl Chain Composition and Saturation

In PG(16:0/16:0), both fatty acid chains are palmitic acid. Palmitic acid is a saturated fatty acid with 16 carbon atoms and no double bonds, denoted as "16:0". The "16" represents the number of carbon atoms, and the "0" indicates the absence of double bonds, signifying that the chain is fully saturated with hydrogen atoms. This high degree of saturation contributes to greater rigidity and stability in the membranes where it is found.

Stereochemical Considerations (sn-glycerol-3-phospho-(1'-rac-glycerol))

The stereochemistry of phospholipids is crucial for their biological function. The "sn" in the systematic name stands for stereospecific numbering, which defines the configuration of the glycerol backbone. phospholipid-research-center.com In naturally occurring glycerophospholipids, the phosphate group is attached to the sn-3 position of the glycerol molecule. avantiresearch.com

For PG(16:0/16:0), the full stereochemical name is often given as 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol). avantiresearch.com This indicates that the primary glycerol backbone has the standard "sn" configuration. The "rac" (racemic) designation for the head group glycerol signifies that it is a mixture of both D and L stereoisomers. nih.gov However, research has shown that the head-group motions and orientations are very similar for both the L,D and L,L configurations. nih.gov

Table 1: Chemical Identifiers for PG(16:0/16:0)

| Identifier | Value | Source |

| Common Name | Dipalmitoylphosphatidylglycerol (DPPG) | smolecule.com |

| Systematic Name | 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | avantiresearch.com |

| Molecular Formula | C38H75O10P | smolecule.com |

| Molecular Weight | ~723.0 g/mol | smolecule.com |

| CAS Number | 200880-41-7 | avantiresearch.com |

Eigenschaften

CAS-Nummer |

148466-49-3 |

|---|---|

Molekularformel |

C38H75O10P |

Molekulargewicht |

723 g/mol |

IUPAC-Name |

[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36+/m0/s1 |

InChI-Schlüssel |

BIABMEZBCHDPBV-MPQUPPDSSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |

Physikalische Beschreibung |

Solid |

Synonyme |

1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol 1,2-dipalmitoylphosphatidylglycerol dipalmitoylphosphatidylglycerol DPPG |

Herkunft des Produkts |

United States |

Functional Roles of Pg 16:0/16:0 in Cellular Biology

Contribution to Biological Membrane Structure and Biomechanics

The physical characteristics of PG(16:0/16:0) are central to its role in shaping the architecture and mechanical properties of cellular membranes. Its fully saturated acyl chains are a primary determinant of its influence on membrane rigidity and fluidity.

Influence on Membrane Rigidity and Stability

The structure of PG(16:0/16:0), featuring two identical 16-carbon saturated fatty acid chains, allows for tight packing of lipid molecules within a bilayer. nih.gov This close arrangement minimizes empty space and enhances van der Waals interactions between the acyl chains, resulting in a more ordered and rigid membrane structure. nih.gov The straight nature of these saturated chains, as opposed to the kinked structure of unsaturated chains, is a key factor in forming these highly organized and stable bilayers. nih.govsmolecule.com

| Interacting Molecule | Effect on PG(16:0/16:0) Bilayer Stability | Research Finding |

| Poly(L-lysine) | Induces stabilization of the bilayer. nih.gov | Spectroscopic and diffraction studies show an increase in interchain vibrational coupling and a slight decrease in overall disorder upon polypeptide binding. nih.gov |

| Surfactant Protein B (SP-B) | Increases ordering of acyl chains. nih.gov | Electron spin resonance (ESR) spectroscopy indicates that SP-B reduces the mobility of the phospholipid acyl chains, increasing order. nih.gov |

| Surfactant Protein C (SP-C) | Increases ordering of acyl chains. nih.gov | ESR studies show SP-C has a greater ordering effect on phospholipid bilayers than SP-B. nih.gov |

Impact on Membrane Fluidity and Phase Behavior

Membrane fluidity is a critical parameter for cellular function, and PG(16:0/16:0) plays a significant role in modulating it. Due to its saturated acyl chains, PG(16:0/16:0) has a relatively high main phase transition temperature (Tm) of 41°C. avantiresearch.com Below this temperature, the lipid exists in a tightly packed, ordered gel phase (Lβ), which is characterized by low fluidity. acs.orgnih.gov Above the Tm, it transitions to a more fluid, liquid-crystalline phase (Lα), where the acyl chains are more disordered and have greater mobility. acs.orgnih.gov

| Condition / Interacting Molecule | Effect on PG(16:0/16:0) Phase Behavior | Key Observation |

| Temperature | Governs transition between gel and liquid-crystalline phases. avantiresearch.com | Has a main phase transition temperature (Tm) of 41°C. avantiresearch.com |

| High Pressure | Can induce an interdigitated gel phase (LβI). worldscientific.com | This effect is modulated by the ionic strength of the solution. worldscientific.com |

| DPPC | Mixes ideally in both monolayer and bilayer states. acs.orgresearchgate.net | Thermodynamic analysis shows no significant phase separation. acs.orgresearchgate.net |

| Myelin Basic Protein | Decreases the phase transition temperature. acs.org | Differential scanning calorimetry shows a shift in Tm upon protein interaction. acs.org |

Involvement in Membrane-Associated Processes

Beyond its structural role, PG(16:0/16:0) is an active participant in dynamic cellular events that are intrinsically linked to membrane function.

Cellular Signaling Mechanisms

As a class, phosphoglycerides are integral to cellular signaling pathways. avantiresearch.comsigmaaldrich.com PG(16:0/16:0) contributes to these processes primarily by serving as an anchor for proteins within the cell membrane, a function essential for the localization and activity of many signaling molecules. avantiresearch.comsigmaaldrich.com The negatively charged phosphoglycerol headgroup of PG(16:0/16:0) facilitates electrostatic interactions with positively charged residues on proteins. core.ac.uk These lipid-protein interactions are not merely for anchoring but can actively modulate the function of signaling proteins. smolecule.com For example, the interaction between the pulmonary surfactant proteins SP-B and SP-C and PG is mediated by such electrostatic forces and is critical for their function. core.ac.uk While specific signaling cascades directly initiated by PG(16:0/16:0) are less characterized than those involving phosphoinositides, its role in creating a specific membrane environment and interacting with key proteins is fundamental to signal transduction. smolecule.com

Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that involves significant alterations to cellular membranes. nih.gov Lipids are key players in this process, both as structural components and as signaling molecules that regulate the apoptotic cascade. spandidos-publications.comoup.com A critical event in the intrinsic pathway of apoptosis is the release of cytochrome C from the mitochondria, a process in which the mitochondrial lipid cardiolipin plays an essential role. nih.govnih.gov Cardiolipin is synthesized in the mitochondria from phosphatidylglycerol, establishing a direct link between PG metabolism and the initiation of apoptosis. foodb.canih.gov

Membrane Trafficking

Phosphatidylglycerol (PG), including the dipalmitoyl species PG(16:0/16:0), is an integral component of cellular membranes and contributes to the biophysical properties that govern membrane trafficking. While direct studies singling out PG(16:0/16:0) in vesicle formation and fusion are not extensively detailed, its role can be inferred from the behavior of PG in general and the impact of saturated fatty acid chains on membrane dynamics. Membrane trafficking events, such as endocytosis and exocytosis, rely on the formation of highly curved membrane intermediates and the localized sorting of lipids to create specific domains.

The physical properties of PG(16:0/16:0), a lipid with two saturated 16-carbon acyl chains, influence membrane fluidity and organization. In mixed lipid bilayers, lipids with saturated tails like PG(16:0/16:0) can associate with other saturated lipids and cholesterol to form more ordered, liquid-ordered (Lo) phase domains, distinct from the more fluid, liquid-disordered (Ld) phase regions composed of unsaturated lipids. tau.ac.il The formation of these lipid raft-like domains serves as a platform for protein recruitment and is a critical mechanism for controlling signal transduction and membrane trafficking. tau.ac.il The presence of negatively charged PG molecules can further influence this organization. For instance, studies on model membranes have shown that dipalmitoylphosphatidylglycerol (DPPG) enhances phase separation. tau.ac.il This segregation of lipids is fundamental to the budding of vesicles, where specific lipid and protein cargoes are concentrated.

Furthermore, the interaction of charged nanoparticles with membranes has been shown to induce local accumulation of negatively charged DPPG, creating a DPPG-rich domain at the contact interface. rsc.org This demonstrates that the distribution of PG(16:0/16:0) within a membrane is not static and can be altered by interactions with other molecules, a principle that underlies the dynamic reorganization required for membrane trafficking. rsc.orgopenbiologyjournal.com Although many cellular processes have been shown to involve phosphoinositides in controlling membrane trafficking, the contribution of other lipids like PG is an area of active investigation. researchgate.netfrontiersin.org

Specific Roles in Organelle Function

Mitochondrial Bioenergetics and Morphology

PG(16:0/16:0) plays a foundational, albeit indirect, role in mitochondrial bioenergetics and the maintenance of mitochondrial morphology, primarily by serving as a crucial precursor for the synthesis of cardiolipin (CL). hmdb.cafrontiersin.org Cardiolipin is a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane (IMM), where it constitutes about 15-20% of the total phospholipid content. nih.gov The synthesis of CL occurs in the IMM through the condensation of phosphatidylglycerol and cytidine diphosphate diacylglycerol (CDP-DAG). nih.govbiorxiv.org Therefore, a steady supply of PG, including the PG(16:0/16:0) species, is essential for maintaining the mitochondrial CL pool. oup.com

Mitochondrial dysfunction is linked to alterations in CL levels, which can disrupt numerous cellular processes including fatty acid oxidation and glucose balance. nih.govkarger.com In yeast, PG is predominantly represented by molecular species containing 16:0, 16:1, and 18:1 fatty acid residues. nih.gov Lipidomic analyses have shown that a minor but distinct molecular species, PA(16:0/16:0), is preferentially accumulated in Arabidopsis mitochondria, highlighting the presence of fully saturated lipid precursors within the organelle. oup.com PG deficiency in yeast has been shown to decrease oxidative phosphorylation, underscoring the importance of the PG-to-CL synthesis pathway for mitochondrial energy metabolism. nih.govmdpi.com

Table 1: PG(16:0/16:0) in the Context of Mitochondrial Cardiolipin Synthesis

| Feature | Description | Significance | Citations |

|---|---|---|---|

| Role of PG(16:0/16:0) | Precursor molecule | Serves as a building block for the de novo synthesis of cardiolipin (CL). | hmdb.cafrontiersin.org |

| Location of Synthesis | Inner Mitochondrial Membrane (IMM) | CL synthase, the enzyme responsible for the final step, is located in the IMM. PG is also synthesized in the mitochondria. | biorxiv.orgoup.com |

| Downstream Product | Cardiolipin (CL) | A signature phospholipid of the IMM, essential for bioenergetics and membrane structure. | nih.gov |

| Impact of Deficiency | Impaired Mitochondrial Function | A lack of PG precursors disrupts CL synthesis, leading to decreased oxidative phosphorylation and altered mitochondrial morphology. | nih.govnih.govmdpi.com |

The critical role of PG(16:0/16:0) in the function of electron transport chain (ETC) complexes is mediated through its conversion to cardiolipin (CL). CL is indispensable for the structural integrity and optimal function of the ETC, which is embedded within the inner mitochondrial membrane. biologists.com It acts as a form of molecular "glue," stabilizing the individual respiratory complexes (Complexes I, III, and IV) and promoting their assembly into larger functional units known as supercomplexes. nih.govnih.gov This organization is believed to enhance the efficiency of electron flow, a process known as substrate channeling, and to limit the production of reactive oxygen species (ROS). nih.govresearchgate.net

An adequate supply of PG is required for the synthesis of CL needed to maintain these structures. nih.govmdpi.com Studies have shown that impairments in CL biosynthesis result in decreased respiratory supercomplex formation and reduced mitochondrial function. nih.gov For example, research indicates that CL facilitates electron transport specifically between ubiquinone and Complex I. rupress.org The loss of CL leads to defects in ETC function, which can be rescued by the addition of exogenous CL. rupress.org Given that PG is the direct precursor for CL, the availability of PG species, including PG(16:0/16:0), is a prerequisite for the proper assembly and bioenergetic efficiency of the mitochondrial respiratory chain. biorxiv.orgmdpi.com

The intricate architecture of the inner mitochondrial membrane, characterized by folded invaginations called cristae, is vital for cellular respiration. biologists.combiorxiv.org These folds dramatically increase the surface area available for the electron transport chain and ATP synthase. biorxiv.orgstealthbt.comnih.gov PG(16:0/16:0) influences this structure through its role as the building block for cardiolipin (CL), a key lipid in shaping and stabilizing the high curvature of the cristae membranes. oup.comstealthbt.com

CL possesses a unique conical shape, which induces negative curvature in the lipid bilayer. nih.gov This property is thought to be a primary driver in the formation and maintenance of the tubular and lamellar structures of cristae. nih.govbiorxiv.org The segregation of cone-shaped lipids like CL and phosphatidylethanolamine (PE) into the inner leaflet of the cristae membrane helps to relieve the strain imposed by the sharp curves. stealthbt.comnih.gov

Disruptions in CL synthesis, resulting from a lack of PG precursors, lead to profound alterations in mitochondrial ultrastructure, including disorganized and swollen cristae or the formation of onion-like lamellar structures. nih.govbiologists.com The stability of cristae junctions, the narrow openings that connect the cristae to the inner boundary membrane, also relies on the presence of CL and associated protein complexes like the MICOS complex. biologists.com Therefore, the synthesis of PG(16:0/16:0) and other PG species within the mitochondrion is a fundamental step in ensuring the correct morphological organization of the IMM, which is inextricably linked to its bioenergetic function. oup.com

Role in Electron Transport Chain Complexes

Chloroplast Development and Photosynthetic Efficiency

In photosynthetic organisms, PG is the only major phospholipid in the thylakoid membranes, which are otherwise dominated by glycolipids. nih.gov PG is indispensable for both chloroplast development and photosynthetic function. nih.govoup.com The molecular species of PG, particularly the level of saturated species like PG(16:0/16:0), plays a significant role. High levels of what are termed "high-melting-point" PG molecular species (HMP-PG), which include molecules with two saturated fatty acids like PG(16:0/16:0), have been strongly correlated with chilling sensitivity in plants. oup.comnih.gov

In the model plant Arabidopsis thaliana, the fatty acid biosynthesis1 (fab1) mutant exhibits increased levels of the saturated fatty acid 16:0. nih.gov This leads to a significant accumulation of HMP-PG in its chloroplasts, a trait typical of chilling-sensitive plants. nih.govoup.com While wild-type Arabidopsis contains less than 10% HMP-PG, the fab1 mutant can contain over 40-50%. nih.gov This high concentration of saturated PG, including PG(16:0/16:0), is directly linked to a gradual collapse of photosynthesis, degradation of chloroplasts, and eventual death when the plants are exposed to low, non-freezing temperatures for extended periods. nih.govoup.com These findings provide direct evidence that the composition of the PG pool, and specifically an overabundance of saturated forms like PG(16:0/16:0), is detrimental to chloroplast integrity and photosynthetic efficiency, particularly under temperature stress. nih.govoup.com

Table 2: Phosphatidylglycerol (PG) Composition in Wild-Type and fab1 Mutant Arabidopsis

| Plant Line | Total HMP-PG (% of total PG) | PG(16:0/16:0) & PG(16:0/16:1t) (% of total PG) | Phenotype at 2°C | Citations |

|---|---|---|---|---|

| Wild-Type (Col-0) | < 10% | 6.4% ± 0.4% | Chilling resistant, retains photosynthetic function. | nih.gov |

| ***fab1* Mutant** | > 40% | 51.5% ± 1.4% | Collapse of photosynthesis, chloroplast degradation, eventual death. | nih.gov |

| ***fab1* + Chloroplast Desaturase** | < 10% | Not specified, but HMP-PG reduced to wild-type levels. | Rescued phenotype, retains photosynthetic function and recovers growth. | nih.govoup.com |

HMP-PG refers to high-melting-point molecular species, primarily composed of PG(16:0/16:0), PG(16:0/16:1t), and PG(18:0/16:0).

The molecular composition of the phosphatidylglycerol (PG) pool is critical for the structural organization of the photosynthetic machinery in thylakoid membranes. nih.gov PG molecules are specifically required for the proper assembly and stabilization of key protein complexes involved in light harvesting and electron transport. nih.govsemanticscholar.org Notably, PG is essential for the formation of trimers of the main light-harvesting complex of photosystem II (LHCII) and for the dimerization of PSII core complexes. nih.govoup.comfrontiersin.org

Adaptation to Environmental Stress (e.g., Chilling Tolerance and High-Melting-Point PG)

The composition of phosphatidylglycerol (PG), particularly the presence of high-melting-point (HMP) molecular species like PG(16:0/16:0), plays a significant role in how plants adapt to environmental stressors, most notably chilling temperatures. HMP-PGs are defined as PG molecules that contain only saturated or trans-unsaturated fatty acids, such as 16:0, 18:0, and 16:1-trans. oup.com The physical properties of these molecules, specifically their high melting point, can cause a phase change in cellular membranes from a fluid-like liquid crystalline state to a more rigid gel phase at temperatures well above freezing. oup.com This transition can disrupt membrane and cellular function, a phenomenon closely linked to chilling sensitivity in many plant species. oup.com

Chilling-sensitive plants are often characterized by having a high percentage (over 30%) of HMP-PG in their chloroplast membranes, whereas chilling-resistant plants typically have less than 10%. oup.comnih.gov For instance, research on various plant species has demonstrated a clear correlation between the proportion of saturated fatty acids in PG and cold sensitivity. frontiersin.org Specifically, the sum of 16:0 and trans-Δ3-hexadecenoic acid (16:1t) in PG from chilling-sensitive plants is significantly higher than in chilling-resistant ones. researchgate.net The phase transition temperature of PG(16:0/16:0) is notably high, around 42°C, suggesting that even at room temperature, membranes with a high content of this lipid can become less fluid. researchgate.net

Studies on the Arabidopsis thaliana mutant fab1, which has elevated levels of the saturated fatty acid 16:0, provide direct evidence for the role of HMP-PG in chilling injury. oup.comoup.com These mutant plants exhibit a significant increase in HMP-PG species, including 16:0/16:0, in their chloroplasts, making them more susceptible to damage during long-term exposure to cold temperatures. oup.comnih.govoup.com The gradual loss of photosynthetic function and eventual death observed in these plants at low temperatures are directly attributed to the high levels of HMP-PG. oup.comoup.com Conversely, transgenic modifications that reduce the levels of HMP-PG in these mutants have been shown to restore chilling tolerance. oup.comoup.com

In contrast to chilling stress, some studies on heat stress in plants like Begonia grandis have shown a significant reduction in the total amount of PG species, including PG(16:0/16:0), suggesting a different adaptive response to high temperatures. frontiersin.org This indicates a complex and stress-specific remodeling of membrane lipids.

The following table summarizes the levels of HMP-PG in chilling-sensitive versus chilling-resistant plants, based on fatty acid composition.

| Plant Category | Typical HMP-PG Content in Chloroplasts | Key Fatty Acids in HMP-PG | Implication for Membrane Fluidity |

| Chilling-Sensitive | >30% | 16:0, 18:0, 16:1-trans oup.com | Reduced fluidity, prone to gel phase transition at low temperatures oup.com |

| Chilling-Resistant | <10% | Lower proportions of saturated fatty acids oup.comnih.gov | Maintained fluidity at low temperatures |

Functions in Diverse Organisms

Prokaryotic Cellular Integrity and Adaptation

In prokaryotes, phosphatidylglycerol (PG) is a vital anionic phospholipid, essential for maintaining the structural and functional integrity of the cell membrane. nih.gov It is a major phospholipid component in Gram-positive bacteria and can constitute up to 20% of the total phospholipids in Gram-negative bacteria like Escherichia coli. nih.govechelon-inc.com PG plays a crucial role in stabilizing the cell membrane by promoting a lateral bilayer conformation. nih.gov

The synthesis of PG in bacteria follows a conserved pathway, starting from lysophosphatidic acid and proceeding through several intermediates, including phosphatidic acid and CDP-diacylglycerol. nih.gov In E. coli, PG(16:0/16:0) is synthesized from phosphatidic acid via this pathway. This specific molecular species of PG is a recognized metabolite in E. coli. nih.gov

Beyond its structural role, PG is a key metabolic intermediate, serving as a precursor for other important membrane lipids like cardiolipin, which is essential for bacterial respiration and cell division. nih.gov It also contributes to the biosynthesis of outer membrane lipoproteins and membrane-derived oligosaccharides. nih.gov The regulation of PG levels and its conversion to other lipids are critical for maintaining membrane homeostasis. portlandpress.com For instance, the accumulation of its precursor, phosphatidic acid, can destabilize the bacterial membrane. portlandpress.com

The unique composition of the peptidoglycan (PG) cell wall in some bacteria, such as Rickettsia parkeri, which has a high proportion of un-cross-linked monomers, may represent specific evolutionary adaptations that influence growth and pathogenesis. molbiolcell.org While this refers to the peptidoglycan cell wall and not the phospholipid phosphatidylglycerol, it highlights the diverse adaptive strategies related to cell envelope components in prokaryotes.

Plant Physiology and Stress Responses

Phosphatidylglycerol (PG) is a critical phospholipid in plants, primarily located in the thylakoid membranes of chloroplasts, where it plays a fundamental role in photosynthesis. tandfonline.com Although it is a minor component of the total membrane lipids, its composition, particularly the presence of saturated fatty acids like in PG(16:0/16:0), is a key determinant of membrane phase transition and is strongly linked to plant stress responses, especially chilling sensitivity. frontiersin.org

The synthesis of PG in plant chloroplasts occurs via the "prokaryotic pathway," which utilizes fatty acids produced de novo within the plastid. oup.com This pathway can result in PG molecules with a 16-carbon fatty acid at the sn-2 position. nih.gov In Arabidopsis, PG(16:0/16:0) is a detectable molecular species synthesized through this pathway. semanticscholar.org

The level of saturated PG species, such as PG(16:0/16:0), is a crucial factor in a plant's tolerance to low temperatures. researchgate.netjipb.net Chilling-sensitive plants tend to have a higher proportion of these high-melting-point PG molecules, which can lead to membrane rigidification and impaired photosynthetic function under cold stress. oup.comresearchgate.netoup.com For example, in rice, varieties with higher chilling tolerance have lower levels of saturated PG species and higher levels of unsaturated ones. jipb.netoup.com The enzyme glycerol-3-phosphate acyltransferase (GPAT) plays a key role in determining the fatty acid composition of PG; in chilling-sensitive plants, this enzyme tends to incorporate more 16:0 fatty acids. frontiersin.orgoup.com

In response to heat stress, the lipid composition of plant membranes also undergoes significant remodeling. In a study on Begonia grandis, heat stress led to a notable decrease in the total amount of PG, including the PG(16:0/16:0) species. frontiersin.orgnih.gov This suggests that plants adapt to different temperature stresses by specifically altering the composition of their membrane lipids, including PG.

The table below provides a summary of PG(16:0/16:0)'s role in plant stress responses.

| Stress Type | Change in PG(16:0/16:0) Level | Organism Studied | Physiological Consequence |

| Chilling Stress | Higher levels associated with sensitivity oup.comresearchgate.net | Arabidopsis thaliana, Rice, various chilling-sensitive plants oup.comjipb.netoup.com | Increased membrane rigidity, reduced photosynthetic efficiency, chilling injury oup.comoup.com |

| Heat Stress | Significant reduction frontiersin.orgnih.gov | Begonia grandis frontiersin.orgnih.gov | Part of a broader lipid remodeling to maintain membrane stability at high temperatures nih.gov |

Mammalian Cell Function (excluding lung surfactant, clinical applications)

Phosphatidylglycerol (PG) is a relatively minor phospholipid component in most mammalian cell membranes, typically accounting for only 1-2% of the total lipids. echelon-inc.com However, it is found in higher concentrations in specific membranes, such as the inner mitochondrial membrane, where it serves as a crucial precursor for the synthesis of cardiolipin. hmdb.cahmdb.ca Cardiolipin is a dimeric phosphoglycerolipid with important functions in cellular energy metabolism and mitochondrial dynamics.

While most phospholipids in mammalian membranes have a saturated fatty acid at the C-1 position and an unsaturated one at the C-2 position of the glycerol backbone, the specific fatty acid composition of PG can vary. hmdb.cahmdb.ca The distribution of fatty acids is dynamic due to continuous degradation and remodeling processes. hmdb.ca PG(16:0/16:0), a fully saturated molecular species, is a known mouse metabolite. nih.gov

PGs, carrying a net negative charge at physiological pH, are involved in various cellular processes. hmdb.cahmdb.ca They can be precursors to bioactive lipids that regulate inflammatory responses. nih.gov For example, fatty acids released from the membrane pool, which includes PG, can be converted into prostaglandins and other signaling molecules. nih.gov

In the context of temperature adaptation in mammals, studies on heterothermic animals have analyzed the composition of phospholipids in various tissues, though much of this research has focused on lung surfactant. In bats, for instance, the disaturated species PG(16:0/16:0) constitutes about 8-10% of the PG component in lung surfactant, and its levels can change during torpor. physiology.org While this specific finding is from lung surfactant, it points to the potential for tissue-specific and physiologically-driven variations in the levels of PG(16:0/16:0) in mammals.

Molecular Interactions Involving Pg 16:0/16:0

Lipid-Protein Interaction Mechanisms

The association of PG(16:0/16:0) with proteins can be categorized into several mechanisms, each contributing to the intricate regulation of cellular processes at the membrane interface.

Specific Binding Sites and Protein Modulation

PG(16:0/16:0) can bind to specific sites on proteins, often inducing conformational changes that alter their function. wikipedia.org These binding sites are defined regions on a protein that recognize and bind to ligands like PG(16:0/16:0) with a degree of specificity. wikipedia.org The interaction is often driven by a combination of electrostatic forces, given the net negative charge of the phosphatidylglycerol headgroup at physiological pH, and hydrophobic interactions between the lipid's acyl chains and nonpolar regions of the protein. hmdb.caosti.gov

Research has shown that the protein-tyrosine phosphatase SHP-1 can be bound by dipalmitoylphosphatidylglycerol, although other acidic phospholipids like phosphatidic acid exhibit stronger binding. This interaction is significant as it suggests a potential role for PG(16:0/16:0) in the regulation of SHP-1 activity, which is involved in various signaling pathways. hubrecht.eu

In the case of the nuclear receptor steroidogenic factor-1 (SF-1), the acyl chains of phosphoinositides have been shown to be crucial in driving the physical interaction and influencing the protein's structure and function. nih.gov Specifically, dipalmitoyl (16:0/16:0) forms of these lipids were studied, highlighting that the saturated palmitoyl chains contribute to the modulation of SF-1. nih.gov Furthermore, the potassium channel KcsA possesses specific binding sites for phosphatidylglycerol (PG) lipids. nih.gov The binding of these anionic lipids to non-annular sites on the channel protein is a key event in the modulation of its activity. nih.govnih.gov

It is important to note that the specificity of lipid-protein interactions is not solely determined by the lipid's structure. The flexibility of lipid headgroups allows them to adapt to various protein binding pockets, optimizing intermolecular interactions. csic.es This adaptability means a single lipid type like PG(16:0/16:0) can interact with a diverse range of protein binding sites. csic.es

| Interacting Protein | Type of Interaction | Functional Consequence |

| Protein-tyrosine phosphatase SHP-1 | Specific binding | Modulation of phosphatase activity |

| Steroidogenic factor-1 (SF-1) | Acyl chain-dependent binding | Influence on protein structure and function nih.gov |

| KcsA potassium channel | Binding to non-annular sites | Modulation of channel inactivation nih.govnih.govnih.gov |

Non-Specific Annular Lipid Effects

Beyond specific binding, PG(16:0/16:0) can interact with membrane proteins non-specifically as part of the annular lipid shell. liposomes.ca These annular lipids are those that immediately surround a transmembrane protein, forming a ring-like layer that is in direct contact with the protein's surface. liposomes.canih.gov The interactions within this shell are less about specific recognition and more about providing a compatible environment for the protein.

The exchange rate between annular lipids and the bulk membrane lipids is generally slower than the rate of exchange between two lipids in the bulk phase, indicating a closer association with the protein. nih.gov However, this interaction is typically not permanent, and the concept of a static, ordered "lipid annulus" that controls enzyme activity has been challenged, with evidence suggesting a more dynamic exchange. liposomes.ca

The composition of the annular shell can influence the protein's conformational stability and function. For instance, the sarcoplasmic reticulum Ca²⁺-ATPase is fully active when reconstituted in a bilayer with cholesterol, but its activity is reversibly inactivated if the annular lipids are replaced by cholesterol, suggesting the annular shell can selectively exclude certain lipids. liposomes.ca While direct studies detailing the specific effects of a pure PG(16:0/16:0) annular shell are limited, its anionic nature and physical properties, such as its transition temperature of 41°C, would undoubtedly influence the local environment of an embedded protein. avantiresearch.com

Role in Membrane Protein Dimerization and Oligomerization

Lipids are increasingly recognized as crucial players in mediating the formation of protein dimers and higher-order oligomers within the membrane. pnas.org PG(16:0/16:0) can facilitate these interactions by acting as a bridge or "glue" at the interface between protein subunits, stabilizing the complex.

A notable example is the influenza A viroporin M2, a protein that forms channels in the viral membrane. biorxiv.orgmdpi.com Studies have shown that M2 exhibits lipid tail-dependent oligomerization, with a preference for forming trimer intermediates in membranes containing DPPG (PG(16:0/16:0)). This suggests that the specific properties of the dipalmitoyl chains of PG(16:0/16:0) are conducive to the assembly of the M2 channel.

Similarly, for the sugar transporter AtSWEET13, thermostability assays indicate that DPPG binds to the oligomeric form of the protein. pnas.orgpnas.org It is a well-established principle that lipid binding at the interfaces of an oligomer can stabilize intersubunit interactions and regulate the protein's activity. pnas.orgpnas.org The ability of PG lipids to preferentially bind at the interface between monomers has also been observed in simulations of the ammonia channel AmtB, supporting the hypothesis that these lipids can act as a bridge to control monomer-monomer interactions. acs.org

| Protein | Effect of PG(16:0/16:0) | Proposed Mechanism |

| Influenza A M2 viroporin | Promotes trimer formation | Lipid tail-dependent stabilization of oligomeric intermediates |

| AtSWEET13 sugar transporter | Binds to the oligomer | Stabilization of intersubunit interactions pnas.orgpnas.org |

| AmtB ammonia channel | Preferential binding at monomer interface | Acts as a "bridge" between subunits acs.org |

PG(16:0/16:0) in Protein Localization and Activity Regulation

The interactions between PG(16:0/16:0) and proteins have profound consequences for cellular function, influencing where proteins are located within the cell and how their activities are controlled.

Membrane Targeting of Peripheral Proteins

Peripheral membrane proteins transiently associate with the membrane surface to carry out their functions. osti.gov The recruitment of these proteins from the cytosol to the membrane is often mediated by electrostatic interactions between positively charged residues on the protein and negatively charged lipids in the bilayer, such as PG(16:0/16:0). osti.gov

A clear example is the peripheral membrane acyltransferase PlsX from Bacillus subtilis. This enzyme exhibits high-specificity binding to anionic phospholipids, including DPPG. csic.es The interaction is driven by a cluster of positively charged residues on the protein surface that are attracted to the negatively charged headgroup of PG(16:0/16:0). csic.es This targeted binding to the membrane is essential for the function of PlsX in the phospholipid biosynthesis pathway. csic.es The general principle is that the negative surface charge provided by lipids like PG(16:0/16:0) creates an electrostatic potential that attracts and helps to correctly orient peripheral proteins at the membrane interface. osti.gov

Modulation of Integral Membrane Protein Function

Integral membrane proteins, which are permanently embedded within the lipid bilayer, are also subject to regulation by PG(16:0/16:0). These interactions can be highly specific, involving binding to non-annular sites, and can allosterically modulate the protein's function. nih.gov

The KcsA potassium channel serves as a prime model for this type of regulation. nih.gov The channel's activity, specifically its C-type inactivation, is modulated by the binding of anionic lipids to key arginine residues located at non-annular sites on the protein. nih.govnih.gov This binding event triggers conformational changes in the channel's selectivity filter, thereby controlling the flow of ions. nih.gov Molecular dynamics simulations have shown that DPPG can bind to these sites and influence the channel's dynamics. uni-hamburg.deamazonaws.com

The function of transporters is also sensitive to the surrounding lipid environment. The leucine transporter (LeuT), a model for neurotransmitter transporters, shows transport activity that can be influenced by the lipid composition of the membrane. embopress.org While specific studies on LeuT with pure PG(16:0/16:0) are not detailed, the principle that the lipid environment modulates transporter function is well-established. acs.orgresearchgate.net Furthermore, the sugar transporter AtSWEET13's activity is thought to be regulated by the binding of DPPG to its oligomeric structure, illustrating another instance of an integral membrane protein being functionally modulated by this specific phospholipid. pnas.orgpnas.org

Interactions with Other Membrane Components (e.g., sterols, other lipids)

The behavior and function of PG(16:0/16:0), also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG), within a biological membrane are significantly influenced by its interactions with other lipid molecules and sterols. These interactions govern the physical state of the membrane, including its fluidity, phase behavior, and the formation of distinct domains.

Interactions with Other Lipids

PG(16:0/16:0) is frequently used in model membrane systems to study the complexities of lipid-lipid interactions. Due to its saturated 16-carbon acyl chains, it has a relatively high main phase transition temperature (T_m) of approximately 41°C. liposomes.caavantiresearch.com Below this temperature, it exists in a tightly packed gel (Lβ) phase, while above it, it transitions to a more fluid liquid-crystalline (Lα) phase. researchgate.net

When mixed with other phospholipids, PG(16:0/16:0) can induce phase separation. For instance, in mixtures with lipids that have a lower T_m, such as those with unsaturated acyl chains like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), distinct domains of gel-phase PG(16:0/16:0) and fluid-phase POPG can coexist. nih.gov This phase behavior is critical in biological contexts like lung surfactant, where the coexistence of liquid-expanded and liquid-condensed phases is essential for respiratory function. nih.gov The presence of lung surfactant-specific proteins can further modify these interactions, preventing the irreversible loss of unsaturated lipids at high surface pressures by inducing a reversible transformation of the fluid-phase fraction of the monolayer. nih.gov

The negatively charged headgroup of PG(16:0/16:0) also drives electrostatic interactions. In mixed monolayers, the repulsion between neighboring PG(16:0/16:0) molecules can be screened by the presence of positively charged molecules, leading to better packing and increased van der Waals attractions between the lipid acyl chains. researchgate.net Studies using Langmuir balances have shown that cationic polymers like chitosan interact preferentially with negatively charged lipids such as PG(16:0/16:0) over zwitterionic lipids like dipalmitoyl phosphatidylcholine (DPPC), primarily through electrostatic interactions that can disrupt the membrane structure. nih.gov

Interactions with Sterols

Cholesterol is a crucial modulator of membrane properties and its interaction with phospholipids is well-documented. frontiersin.org When incorporated into a PG(16:0/16:0) bilayer, cholesterol exerts a "condensing effect." acs.org It inserts between the phospholipid molecules, increasing the order of the acyl chains in the fluid state and decreasing their order in the gel state. frontiersin.orgacs.org This modulation prevents the formation of a highly ordered gel phase and broadens the phase transition, creating a "liquid-ordered" (L_o) phase that is intermediate in fluidity between the gel and liquid-crystalline states. frontiersin.org

This interaction enhances the mechanical strength of membranes and reduces their permeability to small molecules. acs.org The presence of cholesterol in liposomes containing PG(16:0/16:0) has been shown to improve their stability in biological media. nih.gov Studies on mixed lipid systems have found that sterols show a preferential affinity for certain phospholipid classes, which influences lateral segregation and domain formation within the membrane. avantiresearch.com The specific molecular structure of the sterol is important; for example, plant sterols like stigmasterol and sitosterol also increase lateral packing density and bilayer thickness in saturated lipid membranes. frontiersin.org The condensing effect of cholesterol is more pronounced in membranes composed of saturated lipids compared to those with unsaturated lipids. frontiersin.org

The following table summarizes the key interactions between PG(16:0/16:0) and other membrane components based on detailed research findings.

| Interacting Molecule(s) | System/Methodology | Key Findings | Reference(s) |

| POPG (Palmitoyloleoylphosphatidylglycerol) | Langmuir isotherms, Fluorescence Microscopy, Atomic Force Microscopy | In mixed monolayers, PG(16:0/16:0) and POPG exhibit phase coexistence (liquid-expanded and liquid-condensed). | nih.gov |

| Cholesterol | Liposome Stability Assay | Liposomes incorporating PG(16:0/16:0) and cholesterol (11% molar ratio) were found to be stable over time in fetal bovine serum. | nih.gov |

| Cholesterol | Dye Leakage Assays, ζ-potential Measurements | Cholesterol induces a condensing effect, increasing the order of lipid acyl chains and making membranes less permeable. This effect varies based on the primary lipid's headgroup (e.g., POPC vs. POPG). | acs.org |

| DPPC (Dipalmitoylphosphatidylcholine), Chitosan | Langmuir Balance, Pendant Drop Technique | Cationic chitosan interacts strongly with negatively charged PG(16:0/16:0) via electrostatic forces, disrupting the membrane, with less interaction observed with zwitterionic DPPC. | nih.gov |

| Poly-L-lysine | Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) | Positively charged poly-L-lysine interacts electrostatically with negatively charged PG(16:0/16:0), reducing repulsion between lipid headgroups and leading to better packing. | researchgate.net |

| Various Sterols | General Biophysical Studies | Sterols have varying affinities for different phospholipid classes, which impacts lateral segregation and domain formation. | avantiresearch.com |

Advanced Research Methodologies for Studying Pg 16:0/16:0

Biophysical Approaches

Biophysical techniques provide experimental data on the physical properties of PG(16:0/16:0) in various model systems, from monolayers to bilayers. These methods offer insights into membrane fluidity, order, and structure.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, particularly with the use of spin labels, is a powerful technique for investigating the dynamics and local environment of lipid bilayers. In studies involving PG(16:0/16:0), spin-labeled molecules are introduced into the lipid membrane to probe its fluidity and the interactions with other molecules, such as proteins.

Research has utilized ESR to study the interaction of pulmonary surfactant proteins SP-B and SP-C with PG(16:0/16:0) bilayers. core.ac.ukucm.esacs.org By attaching a spin label like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) to these proteins, scientists can monitor their rotational mobility when reconstituted into PG(16:0/16:0) bilayers. The resulting ESR spectra show significant broadening and anisotropy, which indicates a substantial restriction in the rotational movement of the spin-labeled protein within the membrane. core.ac.uk This restriction is found to be more pronounced in anionic PG(16:0/16:0) bilayers compared to zwitterionic dipalmitoylphosphatidylcholine (DPPC) bilayers, suggesting that electrostatic interactions between the positively charged residues of the proteins and the negatively charged headgroup of PG(16:0/16:0) influence the proteins' rotational dynamics. core.ac.uk

Furthermore, ESR studies have revealed that the mobility of spin probes within PG(16:0/16:0) bilayers is sensitive to temperature. core.ac.uk For instance, an increase in mobility is observed at temperatures above the main phase transition of the lipid. core.ac.uk Saturation transfer ESR (STESR) has also been employed to investigate the very slow motions of lipids in specialized membrane systems containing phosphatidylglycerol. mpg.defrontiersin.org

| Technique | System Studied | Key Findings | References |

|---|---|---|---|

| Spin-Label ESR | Surfactant proteins (SP-B, SP-C) in PG(16:0/16:0) bilayers | Protein rotational mobility is highly restricted. Mobility is more restricted in PG(16:0/16:0) than in DPPC bilayers due to electrostatic interactions. | core.ac.uk |

| Spin-Label ESR | A23187 ionophore in DPPC/PG(16:0/16:0) LUVs | No significant change in bilayer fluidity was observed in the C-12 region with the inclusion of the ionophore. | nih.gov |

| Saturation Transfer ESR (STESR) | Lipid dynamics in photosystem II-enriched membranes containing phosphatidylglycerol | Revealed very slow lipid chain mobility, with phosphatidylglycerol showing faster motion compared to phosphatidylcholine. | mpg.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for obtaining detailed information about the structure, order, and dynamics of lipid bilayers. Both ³¹P NMR and ²H NMR are particularly valuable for studying PG(16:0/16:0) membranes.

³¹P NMR focuses on the phosphorus atom in the phospholipid headgroup, providing insights into the phase behavior and local conformation of the headgroup region. liposomes.caresearchgate.net Studies on oriented multilayers of phospholipids, including phosphatidylglycerol, have shown that the chemical shift anisotropy is sensitive to the motional properties of the headgroup. liposomes.ca The spectra can distinguish between different lipid phases, such as the gel and liquid-crystalline states. liposomes.ca

²H NMR, or deuterium NMR, typically involves the use of lipids with deuterated acyl chains (e.g., DPPG-d62). This technique provides quantitative information about the orientational order of the hydrocarbon chains. acs.orgnih.govresearchgate.net The quadrupolar splitting observed in ²H NMR spectra is directly related to the order parameter of the C-²H bond. For instance, in the liquid crystalline phase of PG(16:0/16:0) bilayers, the spectra show narrow, axially symmetric powder patterns indicative of high molecular mobility. The incorporation of molecules like cholesterol into PG(16:0/16:0) bilayers leads to a significant increase in the quadrupolar splitting, reflecting the well-known ordering effect of cholesterol on the lipid acyl chains. ²H NMR has also been used to compare the phase behavior of PG(16:0/16:0) and DPPC bilayers under high pressure, revealing nearly identical behavior at ambient pressure. researchgate.net

| Technique | System Studied | Key Findings | References |

|---|---|---|---|

| ³¹P NMR | Oriented multilayers of phosphatidylglycerol | Chemical shift anisotropy is sensitive to headgroup motion and lipid phase. | liposomes.ca |

| ²H NMR | PG(16:0/16:0)-d62 bilayers | Provides acyl chain order parameters; shows high mobility in the liquid crystalline phase. | acs.org |

| ²H NMR | PG(16:0/16:0)/cholesterol bilayers | Cholesterol increases the quadrupolar splitting, indicating an increase in acyl chain order. | |

| ²H NMR | PG(16:0/16:0)-d62 and DPPC-d62 bilayers under pressure | Phase behaviors are nearly identical at ambient pressure. | researchgate.net |

Small-Angle X-ray Scattering (SAXS) and Neutron Reflectometry

SAXS provides information on the electron density profile of a lipid bilayer. nih.gov By analyzing the scattering pattern of X-rays from a dispersion of lipid vesicles, one can determine key structural parameters. For example, SAXS measurements on large unilamellar vesicles (LUVs) can yield the headgroup-to-headgroup distance (DHH) and the hydrocarbon thickness (2DC). nih.gov Studies on vesicles containing phosphatidylglycerol have used SAXS to characterize vesicle size, membrane thickness, and membrane contrast profiles. mdpi.com

Neutron reflectometry is particularly useful for studying lipid monolayers and supported bilayers at interfaces. nih.govfigshare.comresearchgate.net This technique measures the scattering length density profile perpendicular to the surface, which can provide detailed information about the location and conformation of molecules within the membrane. By using deuterated lipids (e.g., d-DPPG), one can create isotopic contrast that allows for the distinct localization of different components, such as lipids and proteins. For example, neutron reflectometry studies have been used to investigate the binding of proteins to PG(16:0/16:0) monolayers, revealing details about the protein's penetration into the lipid layer. It has been shown that for certain proteins interacting with PG(16:0/16:0) monolayers, a multi-layer model is required to accurately describe the complex structure at the interface. researchgate.net

| Technique | System Studied | Key Findings | References |

|---|---|---|---|

| SAXS | Vesicles containing phosphatidylglycerol | Determines overall vesicle size, membrane thickness, and contrast profile. | nih.govmdpi.com |

| Neutron Reflectometry | Protein binding to PG(16:0/16:0) monolayers | Elucidates the location and penetration of proteins within the monolayer using isotopic contrast. | nih.gov |

| Neutron Reflectometry | Mixed OmpF/PG(16:0/16:0) monolayers | Revealed a complex four-layer model for the protein-lipid interface. | researchgate.net |

| Neutron Reflectometry | Interaction of islet amyloid polypeptide with PG(16:0/16:0) bilayers | Showed little to no effect on the structure of saturated PG(16:0/16:0) bilayers. | figshare.com |

Langmuir Monolayer Techniques

Langmuir monolayer techniques are used to study the behavior of amphiphilic molecules, like PG(16:0/16:0), at an air-water interface. By compressing a monolayer of the lipid on a water subphase, one can measure the surface pressure (π) as a function of the area per molecule (A), generating a π-A isotherm. These isotherms provide valuable information about the different phases of the monolayer and their transitions.

Studies on PG(16:0/16:0) monolayers have shown that their phase behavior is dependent on temperature. researchgate.net At temperatures below its triple-point (around 23°C), the gaseous phase transitions directly to a liquid-condensed (LC) phase upon compression. Above this temperature, a liquid-expanded (LE) phase appears between the gaseous and LC phases, with a distinct plateau in the isotherm indicating LE/LC coexistence. researchgate.net The surface pressure of this plateau increases with temperature. researchgate.net

The interactions of PG(16:0/16:0) with other lipids, such as DPPC, in mixed monolayers have also been investigated. Thermodynamic analysis of the π-A isotherms of DPPC/PG(16:0/16:0) mixtures suggests that these two lipids mix ideally in the monolayer state. acs.org This is in contrast to mixtures of DPPC with other anionic lipids like dipalmitoylphosphatidylinositol (DPPI), which show significant non-ideal mixing. acs.org These findings highlight the importance of headgroup properties in determining the miscibility and packing of lipids in monolayers.

| Parameter | Condition | Observation | References |

|---|---|---|---|

| π-A Isotherms | Varying temperatures | Phase behavior is temperature-dependent, with a triple-point at approximately 23°C. | researchgate.net |

| Extrapolated Area (to zero pressure) | On PBS subphase | Approximately 55 Ų per molecule. | researchgate.net |

| Mixed Monolayers | DPPC/PG(16:0/16:0) | Thermodynamic analysis indicates ideal mixing behavior. | acs.org |

| Monolayer Collapse | Pure PG(16:0/16:0) | The collapse pressure is a key parameter determined from the isotherm, indicating monolayer stability. | acs.org |

Computational Modeling and Simulation

Computational approaches, particularly molecular dynamics simulations, complement experimental techniques by providing an atomistic-level view of the structure and dynamics of PG(16:0/16:0) bilayers.

Molecular Dynamics (MD) Simulations of PG(16:0/16:0) Bilayers

Molecular dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules over time, allowing for the calculation of various properties of a lipid bilayer. The CHARMM36 force field is a widely used set of parameters for accurately simulating lipid bilayers, including those containing PG(16:0/16:0). biorxiv.orgacs.orgscispace.comnih.govd-nb.info

MD simulations of pure PG(16:0/16:0) bilayers and mixed bilayers with other lipids like DPPC have been performed to investigate their structural properties. biorxiv.org For a mixed DPPC/PG(16:0/16:0) membrane (7:3 ratio) at 50 °C, simulations have calculated the area per lipid (APL). biorxiv.org The experimentally reported APL for pure DPPG at 50 °C is around 0.67 nm². biorxiv.org The bilayer thickness of pure PG(16:0/16:0) membranes at 50 °C has been reported to be approximately 3.55 nm. biorxiv.org

Simulations also provide detailed information on other parameters such as deuterium order parameters (SCD), which can be directly compared with experimental data from ²H NMR to validate the simulation force field and methodology. nih.gov MD simulations have successfully reproduced the experimental deuterium order parameters for the acyl chains of PG(16:0/16:0) in mixed bilayers. nih.gov These simulations are invaluable for understanding how the inclusion of different lipids or proteins affects the local structure and dynamics of the membrane at an atomic level.

| Simulation Parameter | System Studied | Finding | References |

|---|---|---|---|

| Force Field | PG(16:0/16:0) containing bilayers | CHARMM36 is a commonly used and validated force field. | biorxiv.orgacs.orgscispace.comnih.govd-nb.info |

| Area Per Lipid (APL) | Pure PG(16:0/16:0) at 50 °C | Experimental value is approximately 0.67 nm². | biorxiv.org |

| Bilayer Thickness | Pure PG(16:0/16:0) at 50 °C | Reported as approximately 3.55 nm. | biorxiv.org |

| Deuterium Order Parameters (SCD) | GalCer/PG(16:0/16:0) mixed bilayer | Simulated SCD values show very good agreement with experimental ²H NMR data. | nih.gov |

Force Field Development and Validation for PG Lipids (e.g., CHARMM, AMBER, GROMOS)

Molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system of particles. The accuracy of these simulations is therefore highly dependent on the quality of the force field parameters. Several widely used force fields have been developed and refined to model lipid behavior, including that of phosphatidylglycerols (PGs).

CHARMM (Chemistry at HARvard Macromolecular Mechanics) is an all-atom force field that has undergone significant development for lipid simulations. The CHARMM36 force field (C36), for instance, has been specifically parameterized to accurately reproduce experimental properties of lipid bilayers, such as surface area per lipid and deuterium order parameters. researchgate.net Recent advancements have incorporated long-range Lennard-Jones interactions using the LJ particle-mesh Ewald (LJ-PME) method into the C36 force field, further improving its accuracy for simulating lipid monolayers and bilayers. nih.gov The CHARMM force fields are compatible with various simulation packages like GROMACS, NAMD, and AMBER. researchgate.netgromacs.org

AMBER (Assisted Model Building and Energy Refinement) also provides a modular framework for lipid simulations. nih.gov The LIPID11 force field, based on the General Amber Force Field (GAFF), is one such development. nih.gov While AMBER force fields are well-regarded for proteins and nucleic acids, their application to lipids has also seen considerable progress, enabling detailed simulations of lipid membranes. gromacs.orgnih.gov

GROMOS (GROningen MOlecular Simulation) is another prominent united-atom force field used for biomolecular simulations. gromacs.org It has been parameterized to simulate a wide range of biomolecules, including lipids. gromacs.org However, it's important to note that GROMOS force fields were originally parameterized using a twin-range cut-off scheme, and using them with a single-range cut-off may require careful validation. gromacs.orggromacs.org

The validation of these force fields is a critical step and typically involves comparing simulation results with experimental data for various properties, such as:

Area per lipid: The average area occupied by a single lipid molecule in a bilayer.

Bilayer thickness: The distance between the headgroups of the two leaflets of a bilayer.

Deuterium order parameters (SCD): A measure of the orientational order of the C-H bonds in the acyl chains, which can be determined experimentally by NMR spectroscopy.

| Force Field | Key Features | Commonly Used For |

|---|---|---|

| CHARMM | All-atom, well-parameterized for lipid bilayers, includes C36 version. researchgate.netnih.gov | Protein-lipid interactions, membrane properties. |

| AMBER | Modular framework, includes LIPID11 based on GAFF. nih.gov | Simulations of mixed lipid bilayers and protein-membrane systems. |

| GROMOS | United-atom, computationally efficient. gromacs.org | Large-scale simulations of membrane systems. |

Computational Analysis of Lipid-Protein Complexes

The interaction of lipids with proteins is fundamental to many cellular processes. Computational analysis of lipid-protein complexes involving PG(16:0/16:0) can reveal the specific binding sites, the nature of the interactions (e.g., electrostatic, hydrogen bonding, van der Waals), and the influence of the lipid on protein structure and function.

These studies often employ molecular docking and MD simulations. Molecular docking predicts the preferred orientation of a lipid molecule when bound to a protein, while MD simulations provide a dynamic view of the complex, allowing for the study of conformational changes and the stability of the interaction over time. The choice of force field is crucial for these simulations to accurately represent the physics of the system.

Advanced Lipidomics and Analytical Techniques

Lipidomics, the large-scale study of lipids in biological systems, has been revolutionized by advancements in mass spectrometry and chromatography. These techniques allow for the detailed characterization and quantification of individual lipid species like PG(16:0/16:0).

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern lipidomics. nih.gov It combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. For the analysis of PG lipids, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are commonly used. nih.govmdpi.com

Reversed-phase LC separates lipids based on the length and degree of unsaturation of their acyl chains. nih.gov This allows for the separation of different molecular species of PG.

HILIC separates lipids based on the polarity of their headgroups, enabling the separation of different lipid classes. mdpi.com

Following chromatographic separation, the lipids are ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, provide accurate mass measurements, which aids in the confident identification of lipid species. thermofisher.com

Tandem Mass Spectrometry (MS/MS) and Precursor Ion Scanning

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of lipids. researchgate.netnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of PG(16:0/16:0)) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides information about the headgroup and the acyl chain composition of the lipid. For PG(16:0/16:0), characteristic fragment ions would include those corresponding to the palmitoyl (16:0) acyl chains and the glycerol headgroup. mdpi.comresearchgate.net

Precursor ion scanning is a specific type of MS/MS experiment that is particularly useful for identifying all lipids of a certain class within a complex mixture. acs.org For PGs, scanning for the precursor ions that generate a specific fragment ion characteristic of the PG headgroup (e.g., m/z 153 in negative ion mode) allows for the selective detection of all PG species present in the sample. researchgate.netpnas.org

| Technique | Principle | Application for PG(16:0/16:0) |

|---|---|---|

| LC-MS | Separation by chromatography followed by mass analysis. nih.govthermofisher.com | Quantification and profiling in complex biological samples. |

| Tandem MS (MS/MS) | Fragmentation of a selected ion to determine its structure. researchgate.netnih.gov | Confirmation of acyl chain composition (two 16:0 chains). mdpi.comresearchgate.net |

| Precursor Ion Scanning | Scanning for all ions that produce a specific fragment. acs.orgnih.gov | Selective detection of all PG species in a sample. researchgate.netpnas.org |

High-Spatial Resolution Mass Spectrometry Imaging

Mass spectrometry imaging (MSI) allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.gov Matrix-assisted laser desorption/ionization (MALDI) is a commonly used MSI technique that can achieve high spatial resolution, even down to the single-cell level. researchgate.netucl.ac.uk

This technique has been applied to study the distribution of PG lipids in various tissues. For example, in maize leaves, high-spatial resolution MALDI-MSI has revealed that PG species containing 16:0 acyl chains are preferentially localized in the bundle sheath cells, while those with 16:1 acyl chains are more abundant in the mesophyll cells. nih.govresearchgate.net This demonstrates the power of MSI to uncover the heterogeneous distribution of specific lipid species within a tissue, providing insights into their localized functions.

Isotopic Labeling and Tracing Studies

Isotopic labeling is a powerful technique to study the dynamics of lipid metabolism, including the synthesis and turnover of PG(16:0/16:0). nih.gov In these experiments, cells or organisms are supplied with a stable isotope-labeled precursor, such as 13C-glucose or D2O. nih.govbiorxiv.org The incorporation of the isotope into newly synthesized lipids can then be tracked over time using mass spectrometry.

By measuring the rate of isotope incorporation, it is possible to determine the metabolic flux through the pathways leading to the synthesis of PG(16:0/16:0). biorxiv.org This approach provides a dynamic view of lipid metabolism that cannot be obtained from static lipidomics measurements alone. For instance, such studies can reveal how the synthesis of specific lipids is altered in response to different physiological or pathological conditions. nih.gov

The study of specific phospholipids like dipalmitoyl phosphatidylglycerol, or PG(16:0/16:0), relies on a sophisticated toolkit of genetic and molecular biology techniques. These methods allow researchers to manipulate and observe the metabolic pathways responsible for its synthesis and modification, providing deep insights into its functional roles within cellular systems.

Mutagenesis and Gene Knockout Studies (e.g., fab1, pgsA)

Mutagenesis and gene knockout approaches are fundamental to understanding the in vivo consequences of altered PG(16:0/16:0) levels. By disrupting specific genes, researchers can create models to study the direct impact on lipid composition and associated phenotypes.

In the plant Arabidopsis thaliana, the fatty acid biosynthesis1 (fab1) mutant has been a valuable tool. researchgate.net This mutant carries a defect in the KASII gene, which encodes 3-ketoacyl-ACP synthase II, an enzyme responsible for elongating 16:0-ACP to 18:0-ACP during fatty acid synthesis. oup.comfrontiersin.org The reduced activity of this enzyme leads to an accumulation of the 16:0 saturated fatty acid in all membrane glycerolipids, including phosphatidylglycerol (PG). nih.govoup.comnih.gov Specifically, in the leaves of fab1 mutants, the proportion of PG molecules containing only saturated or trans-unsaturated fatty acids (16:0, 18:0, and 16:1-trans), known as high-melting-point molecular species (HMP-PG), is significantly elevated. nih.govoup.com The molecular species composition of PG in fab1 mutants shows a dramatic increase in species containing 16:0, which includes PG(16:0/16:0). nih.gov This engineered shift in lipid composition allows for detailed studies on the biophysical effects of increased saturated PG content, particularly in response to environmental stress like low temperatures. oup.comnih.gov

| Genotype | % 16:0 in PG | % High-Melting-Point PG (HMP-PG) | Reference |

|---|---|---|---|

| Wild Type | 29.9% | 6.4% | nih.gov |

| fab1 Mutant | 42.4% | 51.5% | nih.gov |

Another critical gene target is pgsA, which encodes CDP-diacylglycerol--glycerol-3-phosphate 3-phosphatidyltransferase (also known as PGP synthase). uniprot.org This enzyme catalyzes the first committed step in the biosynthesis of PG, converting CDP-diacylglycerol and glycerol-3-phosphate into phosphatidylglycerol phosphate (PGP). pnas.orgnih.gov In bacteria like E. coli and Bacillus subtilis, pgsA is essential for the primary pathway of PG synthesis. pnas.orgnih.gov Studies on pgsA null mutants have demonstrated the critical nature of this pathway. nih.govnih.gov For instance, an E. coli pgsA null strain shows a deficiency in growth and PG synthesis. nih.govnih.gov However, this deficiency can be complemented under certain conditions, such as by expressing the cardiolipin synthase ClsB when the growth medium is supplemented with glycerol, highlighting the existence of alternative or bypass synthesis routes. nih.govnih.gov Deprivation of PG in pgsA-mutants of cyanobacteria has been shown to reduce the levels of the Photosystem I (PSI) complex. core.ac.uk These gene knockout studies confirm the central role of pgsA in producing the precursors for PG and allow for investigations into the functional consequences of its depletion.

Gene Expression Analysis Related to PG Metabolism

Analyzing the expression levels of genes involved in PG metabolism provides a dynamic view of how cells regulate the synthesis of PG(16:0/16:0) and other related lipids in response to developmental or environmental signals. Techniques such as reverse transcription-quantitative PCR (RT-qPCR) and large-scale transcriptomics (RNA-Seq) are commonly employed. researchgate.netbiorxiv.org

Studies have monitored the transcript levels of key metabolic genes under various conditions. For example, the expression of pgsA has been analyzed in Staphylococcus aureus, revealing changes in transcript levels across different growth phases (mid-exponential, late-exponential, and stationary). researchgate.net In microalgae, the expression of a putative phosphatidylglycerol phosphate synthase (PGPS) gene was found to be upregulated under nitrogen deprivation, a condition that remodels membrane lipid composition. frontiersin.org

Integrative analyses combining transcriptomics with lipidomics have revealed large-scale coordination between gene expression and glycerolipid levels. oup.com In Arabidopsis, changes in the availability of glycerol-3-phosphate, a key precursor for PG, led to altered expression of a broad array of genes. nih.gov Notably, transcript levels of enzymes in the prokaryotic glycerolipid pathway (located in the chloroplast, where PG is synthesized) were mostly induced, while genes for the eukaryotic pathway were suppressed, consistent with the observed changes in lipid composition. nih.gov Similarly, in human cells, inositol depletion was shown to upregulate the PG/cardiolipin branch of phospholipid metabolism, a change identified through RNA-Seq analysis which detected widespread changes in gene expression related to stress signaling. biorxiv.org

Furthermore, the absence of PG synthesis, as seen in the Arabidopsis pgp1 mutant, results in the downregulation of photosynthesis-associated nuclear-encoded genes (PhANGs), indicating that PG levels are linked to plastid-to-nucleus retrograde signaling pathways that coordinate the expression of genes required for photosynthesis. biorxiv.org

| Gene(s) | Organism | Experimental Condition/Model | Observation | Reference |

|---|---|---|---|---|

| pgsA | Staphylococcus aureus | Comparison across growth phases | Transcript levels vary depending on the growth stage. | researchgate.net |

| pgp1 | Arabidopsis thaliana | pgp1 mutant analysis | Downregulation of photosynthesis-associated nuclear genes (PhANGs). | biorxiv.org |

| PGPS | Nannochloropsis oceanica | Nitrogen deprivation | Gene was upregulated by 2-fold at 4 hours under N deprivation. | frontiersin.org |

| Glycerolipid pathway genes | Arabidopsis thaliana | Perturbation of glycerol-3-phosphate metabolism | Transcript levels for prokaryotic pathway enzymes were induced. | nih.gov |

Recombinant Protein Expression and Reconstitution Systems

To dissect the biochemical properties of individual enzymes involved in the metabolism of PG(16:0/16:0), researchers turn to recombinant protein expression and in vitro reconstitution systems. warwick.ac.ukmdpi.com This approach involves cloning the gene encoding a target enzyme, expressing it in a heterologous host system like E. coli or insect cells, and purifying the resulting protein for detailed biochemical characterization. nih.govfrontiersin.org

This strategy allows for the precise study of an enzyme's function in a controlled environment, free from the complexities of the cellular milieu. For example, researchers have purified the E. coli ClsB protein and demonstrated its ability to synthesize PG in vitro using phosphatidylethanolamine and glycerol as substrates. nih.govnih.gov This confirmed an alternative, PgsA-independent pathway for PG synthesis. nih.govnih.gov

Another powerful application is the development of in vitro assays to study enzyme kinetics and substrate specificity. An assay was developed for the S. aureus lipoteichoic acid synthase (LtaS) enzyme, which uses PG as a substrate. nih.gov By using a purified, recombinant soluble domain of LtaS (eLtaS) and a fluorescently labeled PG substrate (NBD-PG), researchers could monitor the enzymatic cleavage of the glycerolphosphate head group from PG, resulting in the formation of diacylglycerol. nih.gov This system enabled the determination of optimal pH, metal ion requirements (Mn²⁺), and substrate recognition features, demonstrating that the enzyme recognizes more than just the headgroup of the PG molecule. nih.gov

Reconstitution systems often utilize artificial membrane environments, such as mixed micelles or liposomes, to mimic the natural lipid bilayer where these enzymes function. nih.gov For instance, the activity of the phospholipase TbPLA1 was examined using mixed micelles composed of Triton X-100 and a glycerophosphatidylcholine substrate, allowing for the study of its interfacial activation and binding kinetics. nih.gov By incorporating purified enzymes and defined lipid substrates—such as CDP-diacylglycerol and glycerol-3-phosphate with 16:0 acyl chains—into these systems, one can meticulously investigate the steps leading to the formation of PG(16:0/16:0).

| Recombinant Enzyme | Native Organism | Function Studied | Key Finding from In Vitro Assay | Reference |

|---|---|---|---|---|

| ClsB (Cardiolipin Synthase) | Escherichia coli | Alternative PG synthesis | Demonstrated PG synthesis activity using phosphatidylethanolamine and glycerol as substrates. | nih.govnih.gov |

| eLtaS (Lipoteichoic Acid Synthase) | Staphylococcus aureus | PG hydrolysis | The enzyme cleaves the glycerolphosphate head group from PG and requires Mn²⁺ for activity. | nih.gov |

| TbPLA1 (Phospholipase A1) | Trypanosoma brucei | Phospholipid hydrolysis kinetics | Demonstrated interfacial activation on mixed micelle surfaces. | nih.gov |

Model Systems and Experimental Paradigms for Pg 16:0/16:0 Research

Artificial Membrane Systems

Artificial membrane systems are fundamental tools for characterizing the biophysical properties of lipids like PG(16:0/16:0) and their interactions with other molecules, such as proteins and peptides. These models allow for controlled experiments where the lipid composition can be precisely defined.

Liposomes and Unilamellar Vesicles

Liposomes, which are spherical vesicles composed of one or more lipid bilayers, are extensively used in PG(16:0/16:0) research. They can be categorized as multilamellar vesicles (MLVs) or unilamellar vesicles, which are further divided into small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs). researchgate.net

PG(16:0/16:0) is a common component in the preparation of liposomes, often in combination with other lipids like dipalmitoylphosphatidylcholine (DPPC). nih.govnih.gov For instance, liposomes composed of a 4:1 mixture of DPPC and DPPG have been used to study the effects of vesicle size on the physical properties of the membrane, such as ultrasonic absorption and permeability near the phase transition temperature. nih.gov The inclusion of PG(16:0/16:0) can introduce a negative charge to the liposome surface, which is a key feature of bacterial membranes. pharmascigroup.us

The formation of large, predominantly unilamellar vesicles, termed interdigitation-fusion vesicles (IFVs), can be achieved using pure PG(16:0/16:0) or mixtures with DPPC. nih.gov These IFVs are notable for their large internal volume, making them useful for encapsulation studies. nih.gov Research has shown that the presence of PG(16:0/16:0) does not negatively impact the formation process of these high-volume vesicles. nih.gov